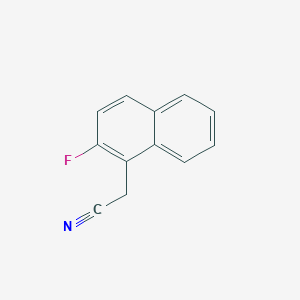

2-(2-Fluoronaphthalen-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCHUQFPDKWHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298401 | |

| Record name | 2-Fluoro-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-88-0 | |

| Record name | 2-Fluoro-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 2 Fluoronaphthalen 1 Yl Acetonitrile

Impact of Fluorine Substitution on Electronic Structure and Reactivity

The introduction of a fluorine atom onto an aromatic system, such as the naphthalene (B1677914) core in 2-(2-Fluoronaphthalen-1-yl)acetonitrile, profoundly alters its electronic properties and subsequent reactivity. Fluorine exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+R). nih.gov Due to its high electronegativity, fluorine's inductive effect decreases the electron density of the entire molecule. nih.gov Concurrently, the lone pair electrons on the fluorine atom can participate in π-conjugation with the aromatic ring, donating electron density. nih.govacs.org

The impact of these electronic perturbations on reactivity is significant. The strong -I effect deactivates the naphthalene ring towards electrophilic substitution, a typical reaction for aromatic compounds. uomustansiriyah.edu.iq However, the position of substitution is directed by the combined electronic influences. The fluorine atom at the C2 position, along with the acetonitrile (B52724) group at C1, will dictate the regioselectivity of reactions like nitration or halogenation. uomustansiriyah.edu.iqiastate.edu The electron-withdrawing nature of fluorine also influences the acidity of nearby protons and the stability of reaction intermediates.

| HOMO/LUMO Levels | Lowers the energy of the HOMO, increasing resistance to oxidation. oup.com | Affects photophysical properties and interactions in organic electronic materials. researchgate.net |

Reactivity Profile of the Acetonitrile Group

The α-carbon of the acetonitrile group (the CH₂ group) in this compound possesses significant nucleophilic character after deprotonation. The protons on this carbon, known as α-hydrogens, are unusually acidic for a C-H bond (typical pKa ~19-21 for ketones) because the resulting carbanion, an enolate, is stabilized by resonance. libretexts.orglibretexts.orgpressbooks.pub The electron-withdrawing nature of the adjacent nitrile group allows the negative charge of the conjugate base to be delocalized onto the electronegative nitrogen atom. pressbooks.pub

This enhanced acidity allows for the removal of an α-proton by a suitable base (e.g., an alkoxide or a stronger base like lithium diisopropylamide) to generate a stabilized carbanion. libretexts.orgmsu.edu This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org For instance, it can react with electrophiles such as alkyl halides in Sₙ2 reactions to form α-alkylated products. msu.edulibretexts.org The ambident nature of the enolate means that reaction can occur at either the α-carbon or the nitrogen, though C-alkylation is typically favored with alkyl halides. msu.edulibretexts.org The electron-withdrawing inductive effect of the nearby fluorine on the naphthalene ring would be expected to further increase the acidity of these α-protons, making deprotonation more favorable compared to a non-fluorinated analogue. stackexchange.com

| Base Strength | A sufficiently strong base is required for complete deprotonation. libretexts.org | The choice of base can influence the equilibrium concentration of the nucleophilic enolate. |

Beyond ionic pathways, the acetonitrile moiety can be a source of cyanomethyl radicals (•CH₂CN). Radical chemistry provides powerful and often complementary methods for molecule synthesis. thieme.de The generation of such radicals typically relies on strategies that go beyond standard bond dissociation energies or redox properties of the precursor. thieme.dethieme.de

Modern methods for radical generation often employ visible-light photoredox catalysis. nih.govbeilstein-journals.org In a potential pathway, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) event involving the acetonitrile precursor, leading to the formation of the radical intermediate. researchgate.net Alternatively, other photochemical strategies can be designed to induce homolytic cleavage of the C-H bond at the α-position. thieme.de

Once generated, the cyanomethyl radical is a valuable intermediate for forming new carbon-carbon bonds. It can be "trapped" by various substrates in a process known as radical cyanomethylation. rsc.orgnih.gov This involves the addition of the •CH₂CN radical to electron-deficient alkenes (a Giese-type reaction) or its participation in other radical cascades. rsc.orgnih.gov For example, aryl radicals generated from other precursors can be trapped with a cyanomethyl source to afford arylacetonitriles. rsc.orgnih.gov This methodology is valuable for the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.orgnih.gov

Reactions of the Naphthalene Core in the Presence of Acetonitrile Substituent

The geometry of the this compound molecule is heavily influenced by the steric and electronic interactions between the adjacent fluorine and acetonitrile substituents on the naphthalene core. Substituents at the 1 and 2 positions of a naphthalene ring can cause significant steric repulsion, leading to distortions from a perfectly planar ring system. researchgate.net

The acetonitrile group at the C1 position will experience steric hindrance from the hydrogen atom at the C8 position (a peri-interaction), which can influence its preferred rotational conformation. rsc.org Similarly, the fluorine atom at C2 interacts with the bulky acetonitrile group at C1. These steric pressures can affect the bond angles and dihedral angles of the substituents relative to the naphthalene plane. Computational studies on disubstituted naphthalenes show that bulky groups can increase the conformational flexibility of the system. researchgate.net The final, lowest-energy conformation will be a balance between minimizing these steric repulsions and optimizing electronic interactions, such as π-π stacking in the solid state. aip.orgrsc.orgnih.gov The conformation of substituents can significantly impact the molecule's crystal packing and physical properties. nih.gov

Weak, non-covalent interactions can play a crucial role in determining the preferred conformation of a molecule. In this compound, the possibility of intramolecular hydrogen bonding exists between the fluorine atom and the hydrogen atoms of the adjacent acetonitrile group. Covalently bound fluorine can act as a weak hydrogen bond acceptor. ucla.edunih.gov

Advancements in the Reactivity and Catalytic Transformations of this compound Remain an Unexplored Area of Research

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the novel reaction pathways and catalytic transformations specifically involving the chemical compound this compound are not publicly available. Consequently, the exploration of its unique reactivity, driven by the interplay of the fluoro, naphthyl, and acetonitrile functional groups, remains a nascent field of chemical inquiry.

While general principles of organic synthesis can suggest potential reactivity for the nitrile group, such as hydrolysis, reduction, or participation in cyclization reactions, and for the fluoronaphthalene moiety, such as nucleophilic aromatic substitution, specific studies detailing these transformations for this compound have not been reported. The electronic effects of the fluorine substituent on the naphthalene ring and its influence on the adjacent acetonitrile group are yet to be mechanistically investigated and documented.

The absence of published data precludes the creation of data tables and a detailed discussion on novel reaction pathways or catalytic transformations for this specific compound. Further research is necessary to elucidate the chemical behavior of this compound and unlock its potential in synthetic chemistry.

Derivatization Strategies for 2 2 Fluoronaphthalen 1 Yl Acetonitrile

Chemical Transformations of the Nitrile Functional Group

The nitrile group in 2-(2-Fluoronaphthalen-1-yl)acetonitrile is a key site for chemical modification, offering pathways to several important classes of compounds through reactions such as hydrolysis, reduction, and amidation.

Hydrolysis, Reduction, and Amidation Reactions

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, allowing for its conversion into carboxylic acids, primary amines, or amides under appropriate conditions. libretexts.org

Hydrolysis: The conversion of nitriles to carboxylic acids can be achieved through either acid- or base-catalyzed hydrolysis. weebly.comchemguide.co.uklibretexts.org Heating this compound under reflux with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide, will yield 2-(2-Fluoronaphthalen-1-yl)acetic acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. weebly.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(2-Fluoronaphthalen-1-yl)ethanamine. This transformation is commonly accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. commonorganicchemistry.com Electrochemical reduction methods have also emerged as a selective means of converting nitriles to primary amines under ambient temperature and pressure, which can help minimize the formation of secondary and tertiary amine byproducts. nih.govnih.govresearchgate.net

Amidation: Partial hydrolysis of the nitrile group can afford the corresponding amide, 2-(2-Fluoronaphthalen-1-yl)acetamide. This can be an intermediate step during the full hydrolysis to a carboxylic acid and can sometimes be isolated by carefully controlling the reaction conditions. weebly.com More broadly, amidation refers to the formation of an amide bond, and various catalytic methods exist for the direct formation of amides from free carboxylic acids and amines, often employing boron-based catalysts. orgsyn.org

| Reaction | Product | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Acid Hydrolysis | 2-(2-Fluoronaphthalen-1-yl)acetic acid | Dilute HCl or H₂SO₄, heat (reflux) | chemguide.co.uklibretexts.org |

| Alkaline Hydrolysis | 2-(2-Fluoronaphthalen-1-yl)acetic acid (after acidification) | Aqueous NaOH or KOH, heat (reflux), followed by acid workup | chemguide.co.uk |

| Hydride Reduction | 2-(2-Fluoronaphthalen-1-yl)ethanamine | 1) LiAlH₄ in THF or ether; 2) H₂O workup | libretexts.org |

| Catalytic Hydrogenation | 2-(2-Fluoronaphthalen-1-yl)ethanamine | H₂, Raney Ni or Pd/C, often with NH₃ to suppress side reactions | commonorganicchemistry.com |

| Partial Hydrolysis | 2-(2-Fluoronaphthalen-1-yl)acetamide | Controlled acid or base hydrolysis (e.g., H₂SO₄, H₂O₂) | weebly.com |

Cycloaddition and Annulation Reactions to Form Heterocycles

The structure of this compound, featuring an activated methylene (B1212753) group adjacent to the nitrile, provides opportunities for its use in building heterocyclic rings through cycloaddition and annulation reactions. researchgate.net These reactions are fundamental in organic synthesis for constructing five- and six-membered rings.

1,3-dipolar cycloadditions, for example, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. youtube.com The nitrile group itself, or a derivative formed in situ, can act as the dipolarophile. Alternatively, the carbanion generated by deprotonating the α-carbon (the -CH₂- group) can act as a nucleophile, initiating a sequence of reactions that culminates in a ring system. For instance, reaction with a suitable azide (B81097) could potentially lead to the formation of a triazole ring, a reaction pathway demonstrated with related cyano-activated compounds. nih.gov Annulation reactions, which involve the formation of a new ring onto an existing one, could also be envisioned by leveraging the reactivity of both the naphthalene (B1677914) core and the cyanomethyl side chain.

Modification of the Fluoronaphthalene Moiety for Expanded Chemical Space

Further derivatization can be achieved by performing reactions on the aromatic naphthalene ring system itself. The position of any new substituent is directed by the activating and deactivating effects of the existing fluoro and cyanomethyl groups.

Substituent Effects on Derivatization Efficiency

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.orgreddit.com The outcome of such reactions on this compound is governed by the combined electronic effects of the C1-cyanomethyl and C2-fluoro substituents.

Fluoro Group (at C2): The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also strongly deactivating via the inductive effect. nih.gov

Cyanomethyl Group (at C1): The -CH₂CN group is considered weakly electron-withdrawing and deactivating towards electrophilic aromatic substitution.

In electrophilic aromatic substitution, these groups will direct incoming electrophiles to specific positions on the naphthalene rings. The fluorine at C2 will direct towards its ortho positions (C1 and C3) and its para position (C6). The C1-cyanomethyl group complicates this, but substitution is most likely to occur on the unsubstituted ring at positions like C4, C5, or C8, where steric hindrance is lower and the deactivating effects are less pronounced.

Conversely, in nucleophilic aromatic substitution (SₙAr), the presence of electron-withdrawing groups activates the ring for attack by a nucleophile. nih.govmasterorganicchemistry.com The strongly electronegative fluorine atom, along with the electron-withdrawing nature of the nitrile, could make the C2 position susceptible to nucleophilic attack, potentially leading to the displacement of the fluoride (B91410) ion by another nucleophile. epa.gov

| Substituent | Position | Electronic Effect | Predicted Favored Positions for Substitution | Reference |

|---|---|---|---|---|

| -F | C2 | Deactivating, Ortho-, Para-directing | C3, C6 | nih.gov |

| -CH₂CN | C1 | Weakly Deactivating | C4, C5, C8 (on unsubstituted ring) | researchgate.net |

Derivatization for Analytical Characterization and Detection

For analytical techniques like gas chromatography (GC), derivatization is often necessary for compounds that have low volatility or contain polar functional groups. youtube.comyoutube.com While the nitrile group itself is not typically derivatized for this purpose, the products obtained from the transformations described in section 4.1.1—namely the carboxylic acid and the primary amine—are excellent candidates for derivatization.

Introduction of Silyl (B83357) Derivatives for Enhanced Volatility

Silylation is a common and highly effective derivatization technique for GC analysis. phenomenex.com It involves replacing active hydrogen atoms, such as those in -OH, -NH₂, and -COOH groups, with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.cznih.gov This process reduces the polarity and hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability, which leads to improved peak shape and detection in GC. researchgate.netcfsilicones.com

The derivatives 2-(2-Fluoronaphthalen-1-yl)acetic acid and 2-(2-Fluoronaphthalen-1-yl)ethanamine can be readily converted into their corresponding silyl esters and silyl amines. This is typically achieved by reacting the analyte with a silylating reagent in an aprotic solvent. The reaction often requires heating to ensure it goes to completion, and it is crucial to perform the reaction under anhydrous conditions as the reagents are sensitive to moisture. nih.gov

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common. Its reactivity can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS), especially for hindered functional groups. researchgate.net

| Reagent Abbreviation | Full Name | Target Functional Groups | Key Characteristics | Reference |

|---|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | -COOH, -OH, -NH₂, Amides, Thiols | Highly volatile byproducts, good for general use. | phenomenex.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -COOH, -OH, -NH₂, Amides | Most volatile TMS-amide available; byproducts are also very volatile. | researchgate.net |

| TMCS | Trimethylchlorosilane | Used as a catalyst | Increases the silylating power of other reagents; not typically used alone. | researchgate.net |

| BSA | N,O-bis(trimethylsilyl)acetamide | -COOH, -OH, -NH₂ | Strong silylating agent that reacts under mild conditions. | researchgate.net |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | -OH, -NH₂ | Forms t-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. | gcms.cz |

Acylating and Alkylating Derivatization Reagents

The presence of a methylene group (—CH₂—) activated by an adjacent electron-withdrawing nitrile group (—C≡N) makes this position a prime target for derivatization through acylation and alkylation. These reactions typically proceed via the formation of a carbanion at the α-carbon.

Acylating Reagents: Acylation would introduce an acyl group (R-C=O) to the carbon atom of the methylene group. This transformation generally requires a base to deprotonate the methylene group, followed by reaction with an acylating agent. Common classes of acylating reagents that could theoretically be employed include:

Acid Halides: Reagents such as acetyl chloride or benzoyl chloride could be used in the presence of a non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA).

Acid Anhydrides: Acetic anhydride, for example, can acylate active methylene compounds, often catalyzed by a base.

Esters: In a reaction analogous to the Claisen condensation, esters could serve as acylating agents under strong base catalysis.

Alkylating Reagents: Alkylation involves the introduction of an alkyl or aryl group. Similar to acylation, this process requires the formation of a carbanion, which then acts as a nucleophile, attacking an alkylating agent. Potential alkylating reagents include:

Alkyl Halides: Simple alkyl halides like methyl iodide or benzyl (B1604629) bromide are common reagents for this purpose.

Sulfonates: Alkyl tosylates and mesylates are also effective alkylating agents.

The general schemes for these potential reactions are presented below. It is important to note that the specific reaction conditions, such as the choice of base, solvent, and temperature, would need to be empirically determined for this compound.

Table 1: Potential Acylating and Alkylating Reagents for this compound

| Reagent Class | Example Reagent | Potential Product Structure |

| Acylating Reagents | ||

| Acid Halide | Acetyl chloride | 2-(2-Fluoronaphthalen-1-yl)-3-oxobutanenitrile |

| Acid Anhydride | Acetic anhydride | 2-(2-Fluoronaphthalen-1-yl)-3-oxobutanenitrile |

| Alkylating Reagents | ||

| Alkyl Halide | Methyl iodide | 2-(2-Fluoronaphthalen-1-yl)propanenitrile |

| Alkyl Halide | Benzyl bromide | 2-(2-Fluoronaphthalen-1-yl)-3-phenylpropanenitrile |

Note: The products listed are hypothetical and based on the expected reactivity of the active methylene group.

Formation of Chromophoric and Fluorophoric Tags for Spectroscopic Detection

Derivatization of this compound to introduce chromophoric (color-absorbing) or fluorophoric (fluorescent) tags would be highly valuable for its detection and quantification in various analytical methods. Such tags are essentially chemical moieties that absorb or emit light at specific wavelengths.

Chromophoric Tags: The introduction of a chromophore typically involves creating a highly conjugated system of π-electrons. This could potentially be achieved by reacting the active methylene group with aromatic aldehydes or diazonium salts.

Knoevenagel Condensation: Reaction with an aromatic aldehyde (e.g., p-nitrobenzaldehyde) in the presence of a weak base could lead to a highly conjugated product that would likely exhibit strong UV-Vis absorbance.

Japp–Klingemann Reaction: Reaction with an aryl diazonium salt could introduce an azo group (–N=N–Ar), which is a classic chromophore.

Fluorophoric Tags: The naphthalene moiety of the parent compound is itself fluorescent. Derivatization could be aimed at modifying or extending this fluorophore to alter its spectroscopic properties (e.g., shift the emission wavelength or increase the quantum yield). Many common fluorophoric tags are based on extended aromatic systems. Attaching such a system to this compound could be accomplished through reactions at the active methylene group. For instance, reacting the carbanion with a reactive derivative of a known fluorophore (e.g., a dansyl or fluorescein (B123965) derivative) could covalently link the tag to the molecule.

Table 2: Potential Strategies for Introducing Chromophoric and Fluorophoric Tags

| Derivatization Strategy | Reagent Example | Potential Tag | Spectroscopic Property |

| Chromophoric Tagging | |||

| Knoevenagel Condensation | p-Nitrobenzaldehyde | Extended conjugated system | Strong UV-Vis Absorbance |

| Azo Coupling | Benzenediazonium chloride | Azo dye | Visible Light Absorbance |

| Fluorophoric Tagging | |||

| Nucleophilic Substitution | Dansyl chloride (after modification) | Dansyl group | Fluorescence |

Note: These strategies are proposed based on established chemical principles for the formation of chromophores and fluorophores and have not been specifically reported for this compound.

Advanced Analytical Characterization of 2 2 Fluoronaphthalen 1 Yl Acetonitrile

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules yield distinct spectra that serve as fingerprints of their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated aromatic compound like 2-(2-Fluoronaphthalen-1-yl)acetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization. walisongo.ac.idnih.gov

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region is expected to be complex due to the substituted naphthalene (B1677914) ring system. The protons will exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting) influenced by their neighboring protons and the fluorine atom. The methylene (B1212753) (-CH₂) protons adjacent to the nitrile group will appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the nitrile and the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show signals for the two aliphatic carbons (methylene and nitrile) and the twelve aromatic carbons of the naphthalene ring. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets. walisongo.ac.id The magnitude of these coupling constants (¹JCF, ²JCF, etc.) provides valuable information for assigning the carbon signals.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom. The precise chemical shift is indicative of its electronic environment on the naphthalene ring. This signal will likely appear as a multiplet due to coupling with nearby protons (³JHF and ⁴JHF). walisongo.ac.id

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.2 - 8.2 | Multiplets (m) | Aromatic CH |

| ¹H | ~4.0 | Singlet (s) | -CH₂CN |

| ¹³C | 158 - 162 | Doublet (d), ¹JCF ≈ 240-250 Hz | C-F |

| ¹³C | 115 - 140 | Multiplets and Doublets (due to C-F coupling) | Aromatic C & C-CN |

| ¹³C | ~117 | Singlet (s) | -C≡N |

| ¹³C | ~25 | Singlet (s) | -CH₂CN |

| ¹⁹F | -110 to -120 | Multiplet (m) | Ar-F |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (Molecular Formula: C₁₂H₈FN), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The difference should be within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion), followed by collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides valuable structural information. libretexts.orgmiamioh.edu Plausible fragmentation pathways for this molecule include the loss of the acetonitrile (B52724) group, cleavage of the naphthalene ring, and loss of a fluorine radical. Analyzing these fragments helps to confirm the connectivity of the molecule. thieme-connect.de

Predicted HRMS and Fragmentation Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₂H₉FN⁺ | 186.0719 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₂H₈FNNa⁺ | 208.0538 | Sodium Adduct |

| Fragment 1 | C₁₁H₇F⁺ | 158.0559 | Loss of HCN from [M]⁺• |

| Fragment 2 | C₁₀H₇⁺ | 127.0548 | Loss of CH₂CN and F from [M]⁺• |

| Fragment 3 | C₆H₄F⁺ | 95.0297 | Fluorophenyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

The IR spectrum of this compound would display several characteristic absorption bands. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch. lumenlearning.comcore.ac.uk The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would cause a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-F bond stretch typically appears as a strong absorption in the 1100-1250 cm⁻¹ range.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-F | Stretch | 1100 - 1250 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are premier techniques for separating, identifying, and quantifying components in a mixture. rsc.org They are particularly well-suited for purity assessment of synthesized compounds.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. bsu.edu.eg In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). thermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities. The naphthalene moiety in the molecule is a strong chromophore, making UV-Vis detection a highly sensitive method for quantification. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. eurachem.org The compound is vaporized and injected onto the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase.

This compound, with its naphthalene structure, is expected to have sufficient volatility and thermal stability for GC analysis. The technique can be used as an alternative or complementary method to HPLC for purity assessment. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would likely provide good separation. A flame ionization detector (FID) would offer high sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated impurities by their mass spectra. nih.gov

Illustrative GC Method for Purity Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of specific compounds within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly suitable for the analysis of polar, semi-volatile, and thermally labile compounds. For a compound like this compound, a reversed-phase LC method would typically be employed. Acetonitrile and methanol are common organic solvents used in the mobile phase for such analyses. lcms.czsigmaaldrich.comamazonaws.com The mass spectrometer detector provides high selectivity and sensitivity, allowing for the determination of the molecular weight and fragmentation pattern of the analyte, which aids in its structural confirmation. nih.gov While general LC-MS methods are widely described, specific application notes or validated methods detailing the retention time, mass-to-charge ratio (m/z), and fragmentation ions for this compound are not present in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for volatile and thermally stable compounds. The direct analysis of this compound by GC-MS may be possible, although the polarity of the nitrile group could potentially lead to poor peak shape or interactions with the GC column. While acetonitrile can be used as a solvent in GC-MS, it is less common than other solvents and requires careful method development. reddit.com To enhance volatility and improve chromatographic performance for compounds containing polar functional groups, derivatization is often necessary. jfda-online.comresearchgate.net No specific GC-MS methods, including column type, temperature programs, or mass spectral data for underivatized or derivatized this compound, were found.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. caltech.edu This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a definitive structural analysis of this compound, a single crystal of suitable quality would be required. A search of the Crystallography Open Database did not yield a specific entry or crystal structure data for this compound. ugr.es Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Advanced Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is crucial for accurate and reliable analysis, as it involves isolating the analyte of interest from interfering components in the sample matrix. nih.gov

The choice of extraction technique depends on the nature of the analyte and the complexity of the matrix from which it is being extracted.

Solvent Extraction: Also known as liquid-liquid extraction, this is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids. organomation.comlibretexts.org For extracting an arylacetonitrile from an aqueous matrix, an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would likely be effective. However, no optimized solvent extraction protocols or recovery data for this compound have been published.

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com It is particularly useful for extracting nonpolar to moderately polar compounds from solid matrices. While SFE has been applied to the extraction of naphthalene and other polycyclic aromatic hydrocarbons (PAHs), specific SFE methods, including parameters like pressure, temperature, and the use of co-solvents for the extraction of this compound, are not documented. nih.govnih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined sample preparation technique that involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step. pandawainstitute.comyoutube.com It is widely used for the analysis of pesticides and other contaminants in food and environmental samples. nih.govresearchgate.netnih.gov Although the QuEChERS methodology is adaptable to a wide range of analytes, a specific protocol validated for the extraction of this compound from any complex matrix is not available in the searched literature.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. researchgate.netlibretexts.org This process can increase volatility, improve thermal stability, and enhance detector response. jfda-online.comsigmaaldrich.com

For a compound like this compound, the nitrile group itself is not typically derivatized for standard GC analysis. However, if the analytical goal were different, such as converting the nitrile to another functional group for a specific detection method, a derivatization strategy could be developed. For instance, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine could be performed, followed by derivatization of the new functional group (e.g., via esterification or acylation). researchgate.netlibretexts.org There are no specific derivatization protocols reported in the literature for the explicit purpose of analyzing this compound.

Computational Chemistry and Theoretical Studies on 2 2 Fluoronaphthalen 1 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy landscape of molecules. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For a molecule such as 2-(2-Fluoronaphthalen-1-yl)acetonitrile, these calculations can elucidate the influence of the fluorine atom and the nitrile group on the electronic environment of the naphthalene (B1677914) ring system.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex wave function of a multi-electron system, DFT determines the electron density, from which all ground-state properties can be derived. For this compound, DFT is adept at optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

DFT calculations, often using hybrid functionals like B3LYP, can predict key geometric parameters. These predictions include bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT is used to calculate various electronic properties that serve as reactivity descriptors. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals sites susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. Other descriptors, such as molecular electrostatic potential (MEP) maps, visualize the charge distribution and highlight electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound This table presents hypothetical data representative of what a DFT calculation at the B3LYP/6-311G(d,p) level might yield for the molecule.

| Parameter | Calculated Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C≡N Bond Length | 1.16 Å |

| Naphthalene-CH₂CN Torsion Angle | ~30° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and intermolecular interactions.

These high-accuracy calculations are particularly valuable for benchmarking results from less expensive methods like DFT and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations could be used to obtain a highly accurate energy profile for the rotation of the acetonitrile (B52724) group or to precisely quantify the strength of weak intramolecular interactions that are challenging to capture with standard DFT functionals.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the cyanomethyl (-CH₂CN) group relative to the plane of the fluoronaphthalene ring. Theoretical methods can map the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the energy barriers separating them (transition states).

Analysis of C-H···F Hydrogen Bonding and π-Stacking

Within the structure of this compound, several weak intramolecular interactions can play a crucial role in stabilizing certain conformations. A weak C-H···F hydrogen bond may exist between the fluorine atom and a hydrogen atom of the adjacent cyanomethyl group or the naphthalene ring. Though weaker than conventional hydrogen bonds, these interactions are known to influence molecular conformation.

Furthermore, π-stacking, an interaction between aromatic rings, is a key consideration for the molecule's crystal packing and interactions with other molecules. While intramolecular π-stacking is not possible in a single molecule, understanding the electron distribution on the naphthalene ring is vital for predicting how molecules will arrange in a solid state or interact with biological targets. Computational methods can quantify the energies of these non-covalent interactions, providing insight into the forces that govern the molecule's structure and aggregation behavior.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, theoretical methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate.

For this compound, theoretical studies could elucidate the mechanisms of its synthesis or degradation. For instance, the reaction of 1-bromo-2-fluoronaphthalene (B41077) with a cyanide source to form the acetonitrile could be modeled. Calculations would reveal the structure of the transition state for this nucleophilic aromatic substitution, helping to explain the reaction's feasibility and regioselectivity. Similarly, the mechanisms of reactions involving the nitrile group or the aromatic ring, such as hydrolysis or electrophilic addition, can be explored to predict potential products and reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the theoretical prediction of chemical shifts (δ) can be invaluable for assigning experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used to calculate the NMR shielding tensors from which chemical shifts are derived. For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F chemical shifts. Comparing the calculated shifts to experimental values can confirm the proposed structure. Predicting ¹⁹F NMR shifts is particularly useful due to their high sensitivity to the local electronic environment. While raw calculated values may have systematic errors, they often show excellent linear correlation with experimental data, allowing for reliable assignments after applying a scaling factor or using a reference compound.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts This table provides a hypothetical example of how computationally predicted NMR data is compared with experimental results for structural verification. The predicted values are typical for GIAO-DFT calculations.

| Nucleus | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| ¹⁹F | -115.2 | -118.5 | -3.3 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Fluorinated Organic Compounds

The use of fluorinated building blocks is a dominant strategy in modern drug discovery and organic synthesis. nih.govtandfonline.com Compounds like 2-(2-Fluoronaphthalen-1-yl)acetonitrile are valuable because they allow for the direct incorporation of a fluorinated aryl scaffold into a larger molecular structure. The synthesis of complex organofluorine compounds often relies on such pre-functionalized starting materials rather than late-stage fluorination, which can be challenging. wikipedia.orgcam.ac.uk

The structure of this compound offers multiple points for chemical modification, making it a versatile synthetic intermediate. The acetonitrile (B52724) functional group is particularly useful; the acidic α-protons on the methylene (B1212753) bridge can be removed by a base to generate a nucleophile, which can then participate in various carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations. Furthermore, the nitrile group itself can be transformed into other important functional groups.

Interactive Data Table: Potential Synthetic Transformations

| Reaction Type | Starting Group | Resulting Group/Structure | Significance |

|---|---|---|---|

| Hydrolysis | -CH2CN | -CH2COOH (Carboxylic Acid) | Creates precursors for amides, esters. |

| Reduction | -CH2CN | -CH2CH2NH2 (Primary Amine) | Introduces a basic center, useful for pharmaceuticals. |

| Grignard Reaction | -C≡N | Ketone | Forms a new C-C bond and a carbonyl group. byjus.com |

| Cycloaddition | -C≡N | Heterocycles (e.g., Tetrazoles) | Forms five-membered rings with diverse applications. |

| α-Alkylation | -CH2CN | -CHRCN | Adds complexity to the carbon skeleton. |

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. clockss.org The acetonitrile group is a well-established precursor for the construction of various heterocyclic rings. mdpi.comnih.gov Consequently, this compound is a prime candidate for synthesizing novel, fluorinated, nitrogen-containing heterocyclic systems.

For example, the compound could be used in multicomponent reactions to build substituted pyridines or pyrimidines. nih.gov The reaction of the nitrile with other bifunctional molecules can lead to the formation of imidazoles, oxazoles, or thiazoles. An iodine-catalyzed oxidative cyclization with an isothiocyanate could potentially yield substituted 1,2,4-thiadiazole (B1232254) derivatives. organic-chemistry.org The synthesis of such compounds is of high interest because the incorporation of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of the parent heterocycle. nih.gov

Development of Novel Organic Materials with Tunable Properties

The field of materials science has seen a surge in the use of organofluorine compounds to create materials with enhanced or novel properties. alfa-chemistry.comrsc.org Fluorination of conjugated organic molecules is a powerful strategy for tuning their electronic and physical characteristics. rsc.org Introducing fluorine atoms into an aromatic system, such as the naphthalene (B1677914) core of this compound, can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can improve electron injection and enhance the material's stability against oxidative degradation, which is crucial for applications in organic electronics. rsc.org

Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F and F⋯F interactions, can influence the solid-state packing of molecules. rsc.org This control over the supramolecular organization can lead to improved charge carrier mobility, a key parameter for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The fluoronaphthalene scaffold present in this compound makes it a potential precursor for synthesizing liquid crystals, fluorinated polymers, or molecular semiconductors with tailored optoelectronic properties. nih.gov

Interactive Data Table: Effects of Fluorine on Aromatic Systems

| Property | Effect of Fluorine Substitution | Relevance to Materials Science |

|---|---|---|

| HOMO/LUMO Energy | Lowers both energy levels. rsc.org | Improves electron injection and oxidative stability. |

| Electron Affinity | Increases. | Can create n-type or ambipolar semiconductors. rsc.org |

| Intermolecular Packing | Influenced by C-H⋯F and π-π stacking. rsc.org | Can enhance charge transport and mobility. |

| Solubility | Can be modified ("fluorous" effect). | Aids in solution-based processing of materials. |

Contribution to the Broader Field of Organofluorine Chemistry

Organofluorine chemistry has become a vital sub-discipline of chemistry due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. wikipedia.org The introduction of fluorine can profoundly affect a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com

The compound this compound serves as an exemplar of a specialized building block that facilitates research and development within this field. digitellinc.com Its key contributions include:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org Incorporating fluorine into a drug candidate, for which this compound could be a precursor, can block sites of metabolic oxidation, thereby increasing the molecule's biological half-life. tandfonline.com

Modulation of Acidity/Basicity : As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can significantly alter the pKa of nearby functional groups, which is a critical parameter for drug absorption and receptor binding. tandfonline.com

Improved Binding Interactions : Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug. tandfonline.com

Access to Novel Chemical Space : By providing a ready-made fluorinated polycyclic aromatic system, building blocks like this compound enable chemists to synthesize complex molecules that would be difficult to access through other methods. nih.govtandfonline.com This expands the range of molecular structures available for screening in drug discovery and for development in materials science.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 2-(2-Fluoronaphthalen-1-yl)acetonitrile and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. societechimiquedefrance.fr Current synthetic approaches often rely on traditional methods that may involve harsh conditions or hazardous reagents. Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of focus will include:

Catalytic Methods: The use of catalysts can dramatically reduce the quantity of reagents needed, thereby minimizing waste. Research into novel transition-metal catalysts or organocatalysts could lead to more selective and efficient C-F bond formations on the naphthalene (B1677914) core. mdpi.comnih.gov

Photocatalytic and Electrochemical Synthesis: These emerging techniques offer greener alternatives to conventional synthesis. Harnessing light energy or electricity can facilitate fluorination and other key transformations under milder conditions, reducing energy consumption and the need for chemical oxidants or reductants.

Flow Chemistry: Continuous flow processes can improve reaction efficiency, safety, and scalability compared to traditional batch processes. Developing a flow synthesis for this compound would enable better control over reaction parameters and facilitate easier purification.

Renewable Feedstocks: While the core naphthalene structure is currently derived from fossil fuels, long-term research may explore bio-based routes to aromatic compounds, aligning the entire synthetic pathway with sustainability goals. societechimiquedefrance.fr

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Catalysis | Reduced waste, higher selectivity, milder conditions | Transition-metal catalysis, Organocatalysis mdpi.comnih.gov |

| Photocatalysis | Use of light energy, mild reaction conditions | Visible-light photoredox catalysis mdpi.com |

| Electrochemistry | Reagent-free alternative, high control | Anodic oxidation fluorination |

| Flow Chemistry | Enhanced efficiency, safety, and scalability | Microfluidic systems, continuous processing uva.nl |

Exploration of Unprecedented Reactivity and Catalytic Systems

The reactivity of this compound is ripe for exploration. The interplay between the electron-withdrawing fluorine atom, the nitrile group, and the extended π-system of the naphthalene ring could lead to novel chemical transformations. Future research will aim to uncover and harness this unique reactivity.

Promising avenues include:

Late-Stage Functionalization: Developing catalytic systems that can selectively modify the C-H bonds of the naphthalene ring would allow for the rapid diversification of the core structure. cas.cn This is particularly valuable for creating libraries of related compounds for biological or materials screening.

Novel Catalytic Cycles: The presence of fluorine can influence the behavior of transition metal catalysts. researchgate.net Research into how this compound interacts with different metals could lead to the discovery of new catalytic cycles, such as unique C-F activation or cross-coupling pathways. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.com Exploring the photocatalytic reactions of this compound could unlock transformations that are inaccessible through traditional thermal methods, such as radical additions to the nitrile or aromatic system.

Enzymatic Fluorination: Biocatalysis offers unparalleled selectivity. nih.gov Future research could explore the use of engineered enzymes for the fluorination step in the synthesis or for the selective modification of the molecule, representing a highly sustainable and precise synthetic strategy. nih.gov

Integration of High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new reactions and optimize synthetic routes, the integration of high-throughput experimentation (HTE) and automation is essential. chemrxiv.org These technologies allow for the rapid screening of a vast number of reaction conditions, catalysts, and reagents in parallel. acs.orgacs.org

Future efforts in this area will involve:

Automated Synthesis Platforms: Employing robotic systems to perform the synthesis and purification of this compound and its analogs will significantly increase the speed of research. drugtargetreview.comsigmaaldrich.com These platforms can operate continuously, generating large datasets for analysis. oxfordglobal.com

Miniaturization: Scaling down reactions to the microscale reduces the consumption of valuable starting materials and reagents, making the research process more cost-effective and sustainable. acs.org

Data-Driven Optimization: HTE generates massive amounts of data. oxfordglobal.com By coupling automated synthesis with machine learning algorithms, it becomes possible to predict optimal reaction conditions and even discover entirely new synthetic pathways. ucla.edu This data-centric approach moves chemical synthesis from a trial-and-error process to a more predictive science.

Advanced Computational Design of Novel Fluorinated Molecules

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. naiss.seliu.se By simulating molecules and their properties in silico, researchers can prioritize synthetic targets and gain deep insights into their behavior, saving significant time and resources.

Future computational studies on this compound and its derivatives will focus on:

Predicting Physicochemical Properties: Using quantum mechanical calculations to predict properties such as electronic structure, lipophilicity, and metabolic stability. researchgate.net This is crucial for designing new drug candidates or materials with specific desired characteristics.

Structure-Based Design: If this molecule is identified as a binder to a biological target, computational docking and molecular dynamics simulations can be used to design new derivatives with enhanced affinity and selectivity. researchgate.net

Materials Simulation: For materials science applications, computational models can predict the solid-state packing, electronic band structure, and charge transport properties of molecules derived from this scaffold. nih.gov This can guide the synthesis of novel organic semiconductors or other functional materials. acs.orgnih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of new reactions, helping chemists to understand and optimize catalytic systems for the synthesis and functionalization of these fluorinated naphthalenes.

| Computational Approach | Application for this compound | Desired Outcome |

| Quantum Mechanics | Prediction of electronic properties, reactivity, and stability. | Guide synthetic efforts and understand molecular behavior. researchgate.net |

| Molecular Docking | Simulation of binding to biological targets (e.g., proteins). | Design of potential new therapeutic agents. |

| Molecular Dynamics | Simulation of molecular motion and interactions over time. | Understanding conformational preferences and binding dynamics. nih.gov |

| Crystal Structure Prediction | Prediction of solid-state packing arrangements. | Design of organic materials with specific electronic properties. naiss.se |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique electronic properties conferred by the fluorine atom and the rigid, planar structure of the naphthalene core make this compound an attractive building block for new functional materials. researchgate.net Future research will increasingly bridge synthetic chemistry with materials science to explore these possibilities.

Key interdisciplinary research directions include:

Organic Electronics: Naphthalene diimides, related to the naphthalene core of this molecule, are known for their n-type semiconducting properties. mdpi.comnih.gov By elaborating the structure of this compound, it may be possible to create new materials for organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The fluorine substitution is known to enhance the stability and performance of such materials. man.ac.uk

Fluoropolymers: Incorporating this fluorinated naphthalene unit into polymers could lead to new materials with unique thermal, chemical, and optical properties. These could find applications as high-performance plastics, membranes, or coatings.

Chemical Biology and Molecular Imaging: The interface of chemistry and biology offers vast opportunities. acs.orgnih.gov Derivatives of this molecule could be explored as fluorescent probes for biological imaging or as scaffolds for the development of new bioactive compounds. The fluorine atom can also serve as a label for ¹⁹F NMR studies or as a site for introducing the ¹⁸F isotope for positron emission tomography (PET) imaging. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2-(2-Fluoronaphthalen-1-yl)acetonitrile, and how are reaction conditions optimized?

The compound is synthesized via Friedel-Crafts acylation using 2-fluoronaphthalene and acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

- Catalyst concentration (1–2 equiv. AlCl₃).

- Temperature control (0–25°C to minimize side reactions).

- Solvent choice (e.g., dichloromethane or nitrobenzene for polar aprotic environments). Yield optimization requires strict exclusion of moisture to prevent hydrolysis of the acetonitrile group .

Q. Which purification and characterization methods are most effective for this compound?

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is preferred due to the compound’s moderate polarity. Recrystallization from ethanol/water mixtures may improve crystalline purity .

- Characterization :

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and electronic effects of the fluorine atom.

- FTIR for CN group identification (~2240 cm⁻¹).

- XRD for crystallographic analysis of steric effects from the naphthalene backbone .

Q. How does the fluorine substituent influence the compound’s reactivity in substitution reactions?

The electron-withdrawing fluorine at the 2-position of naphthalene enhances electrophilic aromatic substitution (EAS) at the 1-position by polarizing the ring. This directs incoming electrophiles to adjacent positions, favoring regioselective functionalization. Steric hindrance from the acetonitrile group, however, may limit reaction rates in bulky systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Purity variations : Ensure ≥98% purity via HPLC and mass spectrometry.

- Assay conditions : Standardize solvent (DMSO concentration ≤1%) and buffer systems (pH 7.4).

- Computational validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across studies and identify false positives .

Q. How can computational methods predict reaction pathways for derivatives of this compound?

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model transition states for EAS or nucleophilic additions.

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems.

- Reaction path sampling : ICReDD’s workflow integrates QM and experimental data to prioritize high-yield pathways .

Q. What experimental designs optimize catalytic systems for cross-coupling reactions involving this compound?

- Design of Experiments (DOE) : Vary Pd catalyst loading (0.5–5 mol%), ligands (e.g., PPh₃ vs. Xantphos), and bases (K₂CO₃ vs. Cs₂CO₃) in Suzuki-Miyaura couplings.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.

- Green chemistry : Substitute toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .

Key Research Gaps

- Limited data on photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications.

- Mechanistic studies on biological interactions (e.g., cytochrome P450 inhibition) are sparse and require in vitro validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.